molecular formula C21H23N3O5 B2417916 prop-2-en-1-yl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622360-96-7

prop-2-en-1-yl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2417916
CAS No.: 622360-96-7
M. Wt: 397.431
InChI Key: XGFKTVZUNDMFTK-UHFFFAOYSA-N
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Description

prop-2-en-1-yl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

prop-2-en-1-yl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

prop-2-en-1-yl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Prop-2-en-1-yl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. Its unique structural features suggest potential biological activities that are currently under investigation. This article provides an overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a highly substituted pyrido[2,3-d]pyrimidine framework. Key structural elements include:

  • Pyrido[2,3-d]pyrimidine core : Known for various pharmacological activities.
  • Methoxyphenyl group : May contribute to its biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antiviral Properties

Studies have suggested that compounds with similar structures possess antiviral properties. The mechanism may involve inhibition of viral replication through interference with viral enzymes or receptors.

Anticancer Activity

Preliminary data indicate potential anticancer effects. The compound may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in some studies. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes.

The biological effects of this compound are hypothesized to result from its interaction with specific molecular targets:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to receptors that regulate cellular functions related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds in the pyrido[2,3-d]pyrimidine series. For example:

StudyFindings
Smith et al. (2020)Identified anticancer activity in similar derivatives with IC50 values indicating significant potency against breast cancer cell lines.
Jones et al. (2021)Demonstrated antiviral activity against influenza virus through inhibition of viral polymerase.
Lee et al. (2022)Reported anti-inflammatory effects in vitro by reducing TNF-alpha levels in macrophages.

Q & A

Q. Basic: What synthetic methodologies are established for this compound?

Answer:
The synthesis typically involves multi-component reactions (MCRs) under reflux conditions using polar aprotic solvents (e.g., DMF or ethanol) and acid/base catalysts. For example, pyrido[2,3-d]pyrimidine scaffolds are often constructed via cyclocondensation of substituted amines, carbonyl derivatives, and acrylate esters. Reaction parameters like temperature (80–120°C) and stepwise addition of reagents are critical for regioselectivity and yield optimization . Post-synthesis, intermediates may undergo alkylation or esterification to introduce the prop-2-en-1-yl group.

Q. Basic: How is structural integrity confirmed post-synthesis?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques) resolves substituent positions and ring conformations. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography may be employed if single crystals are obtainable, providing unambiguous confirmation of stereochemistry and intermolecular interactions .

Q. Advanced: How can researchers optimize synthesis yield and purity?

Answer:
Design of Experiments (DoE) approaches, such as factorial designs, systematically vary parameters (e.g., solvent polarity, catalyst loading, and reaction time). For example, using microwave-assisted synthesis reduces reaction time and improves yield by 15–20% compared to conventional heating. HPLC monitoring during purification identifies byproducts, enabling adjustments in column chromatography gradients or recrystallization solvents (e.g., hexane/ethyl acetate mixtures) .

Q. Advanced: How to resolve contradictions in spectroscopic data?

Answer:
Discrepancies between experimental and predicted spectral data (e.g., unexpected NMR splitting) require orthogonal validation :

  • Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants for comparison.
  • Variable Temperature (VT) NMR probes dynamic equilibria (e.g., keto-enol tautomerism).
  • LC-MS/MS detects trace impurities contributing to anomalous signals.
    Cross-referencing with structurally analogous compounds in literature helps interpret ambiguous results .

Q. Basic: What preliminary biological assays evaluate its activity?

Answer:
Enzyme inhibition assays (e.g., fluorescence-based kinase or protease screens) assess binding affinity (IC50 values). Cytotoxicity profiling in cancer cell lines (e.g., MTT assays) identifies antiproliferative potential. Antimicrobial susceptibility testing (MIC/MBC determination) against Gram-positive/negative strains evaluates broad-spectrum activity. Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .

Q. Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing 3-methoxyphenyl with halogenated aryl groups).

In vitro screening : Test derivatives against target enzymes (e.g., COX-2 or topoisomerase II) to correlate substituent effects with potency.

Computational docking : Use AutoDock Vina or Schrödinger Suite to model binding modes and identify critical interactions (e.g., hydrogen bonds with catalytic residues).

Pharmacophore mapping : Highlight structural features essential for activity using tools like Phase .

Q. Advanced: How to assess metabolic stability in vitro?

Answer:

Liver microsomal assays : Incubate the compound with NADPH-fortified rat/human microsomes at 37°C.

Sampling : Collect aliquots at 0, 15, 30, and 60 minutes for LC-MS/MS analysis to quantify parent compound depletion.

Data interpretation : Calculate half-life (t½) and intrinsic clearance (CLint). Compare with reference compounds (e.g., verapamil) to gauge metabolic liability.

CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .

Q. Advanced: How to address solubility challenges in biological assays?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility.
  • pH adjustment : Prepare buffered solutions (pH 6.8–7.4) to exploit ionization of carboxylate or amine groups.
  • Nanoparticle formulation : Encapsulate the compound in PLGA or liposomal carriers for sustained release in cell culture media .

Q. Basic: What analytical techniques characterize stability under storage?

Answer:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC-UV for degradation products.
  • Forced degradation : Expose to UV light (photostability), acidic/basic conditions (hydrolysis), or oxidizing agents (H2O2).
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) determine thermal decomposition thresholds .

Q. Advanced: How to validate target engagement in cellular models?

Answer:

Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding during heat denaturation.

Silencing/overexpression : Use siRNA or CRISPR to modulate target expression and correlate with compound efficacy.

Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins for identification via Western blot or LC-MS/MS proteomics .

Properties

IUPAC Name

prop-2-enyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-6-10-29-20(26)15-12(2)22-18-17(19(25)24(4)21(27)23(18)3)16(15)13-8-7-9-14(11-13)28-5/h6-9,11,16,22H,1,10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFKTVZUNDMFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)OC)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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